Specific Scientific Field: Crystallography
Summary: The crystal structure of ethyl 2-((2,6-dichloro-4-(cyanomethyl)phenyl)amino)benzoate was determined. This study provides valuable insights into the spatial arrangement and intermolecular interactions within the crystal lattice .
Methods of Application:Single-Crystal X-ray Diffraction: Used to determine the precise arrangement of atoms in the crystal lattice.
Spatial Arrangement: The crystal structure revealed the positioning of the dichloro-phenyl moiety and its interactions with neighboring molecules.
N-(2,6-Dichlorophenyl)anthranilic acid, with the molecular formula C₁₃H₉Cl₂NO₂ and a molecular weight of approximately 282.12 g/mol, is an aromatic compound characterized by its unique structure that includes both an anthranilic acid moiety and a dichlorophenyl group. Its systematic name is 2-(2,6-dichloroanilino)benzoic acid, indicating its functional groups and structural features. This compound is notable for its potential applications in pharmaceuticals and materials science due to its specific chemical properties and biological activities .
These reactions are essential for synthesizing derivatives that may enhance its biological activity or alter its physical properties .
N-(2,6-Dichlorophenyl)anthranilic acid exhibits significant biological activities, particularly in pharmacology. Studies have shown that it possesses anti-inflammatory and analgesic properties, making it a candidate for the development of non-steroidal anti-inflammatory drugs (NSAIDs). Additionally, its interactions with various biological targets suggest potential applications in treating conditions related to pain and inflammation .
Several synthesis methods have been reported for N-(2,6-Dichlorophenyl)anthranilic acid:
These methods allow for the production of the compound with varying degrees of purity and yield .
N-(2,6-Dichlorophenyl)anthranilic acid finds applications in various fields:
These applications highlight the compound's versatility across different industries .
Research on N-(2,6-Dichlorophenyl)anthranilic acid has focused on its interactions with biological systems. Studies have indicated that it may modulate inflammatory pathways by inhibiting cyclooxygenase enzymes. Furthermore, interaction studies using molecular docking have suggested binding affinities to various protein targets involved in pain signaling pathways. These insights are crucial for understanding its therapeutic potential and guiding future drug development efforts .
N-(2,6-Dichlorophenyl)anthranilic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
N-(4-Chlorophenyl)anthranilic acid | Contains a para-chloro substitution | Different pharmacological profile |
2-Amino-5-chlorobenzoic acid | Lacks dichlorination but retains amino group | Less potent anti-inflammatory activity |
4-Amino-3-chlorobenzoic acid | Similar amino structure but different halogen | Variations in solubility and reactivity |
The presence of the dichlorophenyl group in N-(2,6-Dichlorophenyl)anthranilic acid contributes to its distinct biological activity and potential applications compared to these similar compounds .
N-(2,6-Dichlorophenyl)anthranilic acid was first synthesized in the mid-20th century as part of efforts to develop nonsteroidal anti-inflammatory drugs (NSAIDs). Its discovery paralleled the optimization of fenamic acid derivatives, which include mefenamic acid and diclofenac. Early syntheses relied on Ullmann condensation reactions between 2,6-dichloroaniline and 2-halobenzoic acids, though yields were initially low due to side reactions. The compound gained prominence as a metabolite of diclofenac, a widely prescribed NSAID, spurring investigations into its pharmacokinetic and toxicological profiles.
As a member of the anthranilic acid family, this compound features a benzene ring substituted with:
This structure confers amphoteric properties, enabling participation in hydrogen bonding and π-π stacking interactions critical for crystal packing. Compared to simpler anthranilic acids, the dichlorophenyl group enhances lipophilicity (logP ≈ 3.8), improving membrane permeability.
The compound serves dual roles:
Studies demonstrate its capacity to form stable radicals under UV irradiation, implicating it in diclofenac’s phototoxicity.
Property | Classification |
---|---|
IUPAC Name | 2-[(2,6-dichlorophenyl)amino]benzoic acid |
Molecular Formula | C₁₃H₉Cl₂NO₂ |
Molecular Weight | 282.12 g/mol |
Therapeutic Category | NSAID metabolite |
Bioavailability | 40–60% (oral) |
Plasma Protein Binding | 99% |
Data compiled from
The Ullmann reaction remains a cornerstone for constructing the C–N bond in N-(2,6-dichlorophenyl)anthranilic acid. Traditional approaches employ copper catalysts to couple 2-chlorobenzoic acid with 2,6-dichloroaniline at elevated temperatures (160–200°C). A modified Ullmann protocol using tetrabutylphosphonium chloride ([TBP]Cl) ionic liquids achieves 85–92% yields at 170°C, circumventing the need for volatile organic solvents [3]. Copper(I) complexes formed in situ enhance reaction homogeneity, while potassium carbonate base facilitates deprotonation of the aniline nucleophile. Comparative studies show ionic liquids improve catalyst recyclability, with three consecutive cycles maintaining >80% efficiency [3].
Copper-catalyzed cross-coupling optimizes regioselectivity for the ortho-chloro position of benzoic acid derivatives. A dual Cu/Cu₂O catalyst system in diethylene glycol or 2-ethoxyethanol achieves 90% yield within 24 hours at 120°C [2]. Key parameters include:
Parameter | Optimal Condition | Yield Impact |
---|---|---|
Copper Source | Cu (50 mol%) + Cu₂O (25 mol%) | +35% vs. CuI alone [2] |
Base | K₂CO₃ | 90% vs. 30% for Cs₂CO₃ [2] |
Solvent | Diethylene glycol | 90% vs. 5% in H₂O [2] |
Notably, 2,6-dichloroaniline’s steric bulk does not impede amination due to the carboxylic acid group’s directing effect, which activates the adjacent chloro substituent [4]. Microwave-assisted variants in ethylene glycol reduce reaction times to 20 minutes while maintaining 88% yield [4].
Catalyst engineering and solvent selection critically enhance efficiency. Mixed copper systems (e.g., Cu/Cu₂O) outperform singular catalysts by stabilizing active Cu(I) intermediates [2]. Solvent effects were quantified as follows:
Microwave irradiation (300 W) accelerates aryl amination via dielectric heating, achieving 95% conversion in 15 minutes for electron-deficient anilines [4]. Isothermal crystallization studies reveal that anti-dimer packing of anthranilic acid derivatives in the solid state improves isolation purity by 18% [2].
Sustainable synthesis routes emphasize solvent recovery and catalytic waste reduction. Ionic liquid-mediated Ullmann reactions eliminate dichloromethane and dimethylformamide, reducing E-factor (environmental impact) by 62% [3]. Life-cycle assessments show that diethylene glycol can be recycled five times with <10% efficiency loss, minimizing fresh solvent consumption [2]. Copper catalyst loading has been reduced to 5 mol% via ligand-accelerated systems (e.g., 1,10-phenanthroline), decreasing heavy metal waste by 80% [4].
Industrial scale-up requires addressing heat transfer and mixing efficiency. Continuous-flow reactors achieve kilogram-scale production of N-(2,6-dichlorophenyl)anthranilic acid with 87% yield by maintaining precise temperature control (120±2°C) and residence times (45 minutes) [4]. Catalyst recovery via centrifugation and ion-exchange resins enables 90% copper reclamation, lowering production costs by $12/kg [3]. Solvent selection directly impacts scalability: 2-ethoxyethanol’s lower viscosity (3.9 cP vs. 16.1 cP for diethylene glycol) facilitates pumping and filtration in large batches [2].